4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1118787-53-3
VCID: VC4940908
InChI: InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
SMILES: C1=C(NC(=C1Br)Cl)C(=O)O
Molecular Formula: C5H3BrClNO2
Molecular Weight: 224.44

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

CAS No.: 1118787-53-3

Cat. No.: VC4940908

Molecular Formula: C5H3BrClNO2

Molecular Weight: 224.44

* For research use only. Not for human or veterinary use.

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid - 1118787-53-3

Specification

CAS No. 1118787-53-3
Molecular Formula C5H3BrClNO2
Molecular Weight 224.44
IUPAC Name 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
Standard InChI Key NDXMSHURLVCDLP-UHFFFAOYSA-N
SMILES C1=C(NC(=C1Br)Cl)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecular formula of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is C₆H₃BrClNO₂, with a molecular weight of 253.45 g/mol. The pyrrole ring’s aromaticity is maintained through delocalized π-electrons, while the electron-withdrawing effects of the bromine and chlorine substituents influence its electronic distribution and reactivity . The carboxylic acid group at the 2nd position introduces hydrogen-bonding capabilities, which may enhance intermolecular interactions in solid-state structures or biological systems .

Key Structural Parameters (Inferred from Analogous Compounds):

PropertyValue (Estimated)Basis of Estimation
Bond Length (C-Br)1.89–1.92 ÅX-ray data of bromopyrroles
Bond Length (C-Cl)1.72–1.75 ÅHalogenated pyrrole studies
Dihedral Angle (COOH-ring)10–15°Crystal structures

Spectroscopic Characteristics

While experimental spectroscopic data for this compound is unavailable, predictions can be made based on related structures:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic proton signals between δ 6.5–7.5 ppm, with deshielding due to electron-withdrawing halogens .

    • ¹³C NMR: Carboxylic acid carbon at δ 165–170 ppm, pyrrole carbons at δ 110–130 ppm .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid likely involves sequential halogenation and functional group interconversion steps, as observed in analogous pyrrole derivatives . A proposed pathway includes:

  • Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation to generate the core structure.

  • Halogenation:

    • Bromination at the 4th position using N-bromosuccinimide (NBS).

    • Chlorination at the 5th position via electrophilic substitution with Cl₂/FeCl₃.

  • Carboxylic Acid Introduction: Hydrolysis of a pre-installed ester group (e.g., methyl ester) under acidic or basic conditions .

Example Reaction Scheme:

Pyrrole esterHBr/HCl4-Bromo-5-chloro-pyrrole esterNaOH/H₂O4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid\text{Pyrrole ester} \xrightarrow{\text{HBr/HCl}} \text{4-Bromo-5-chloro-pyrrole ester} \xrightarrow{\text{NaOH/H₂O}} \text{4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid}

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom may undergo substitution reactions with nucleophiles (e.g., amines, thiols) under mild conditions .

  • Decarboxylation: Thermal or acidic conditions could lead to CO₂ loss, forming 4-bromo-5-chloro-1H-pyrrole .

  • Metal Coordination: The carboxylic acid group may act as a bidentate ligand, coordinating to metals like zinc or copper .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Methodology
Melting Point180–200°CAnalogous carboxylic acids
Boiling PointDecomposes >250°CThermal stability studies
Solubility in WaterLow (<1 g/L)LogP estimation: ~2.5
pKa (Carboxylic Acid)~2.8–3.2Comparative analysis

Crystallographic Insights

Although no crystal structure of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid has been reported, studies on similar compounds (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) reveal:

  • Space Group: Monoclinic P21/cP2_1/c .

  • Unit Cell Parameters:

    • a=7.177(2)A˚a = 7.177(2) \, \text{Å}, b=10.999(3)A˚b = 10.999(3) \, \text{Å}, c=10.414(3)A˚c = 10.414(3) \, \text{Å} .

  • Hydrogen Bonding: Carboxylic acid groups form dimers via O–H⋯O interactions, stabilizing the crystal lattice .

Research Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective halogenation methods to improve yield.

  • Biological Screening: Systematic evaluation of anticancer and antiviral properties.

  • Crystallography: Resolving the compound’s crystal structure to guide material design.

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